molecular formula C22H17BrN4O B11048219 5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11048219
M. Wt: 433.3 g/mol
InChI Key: VNRCPROLGGCHCN-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones This compound is characterized by the presence of a bromophenyl group, a dihydroisoquinolinyl moiety, and a pyrido[2,3-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the dihydroisoquinolinyl moiety: This can be accomplished through a nucleophilic substitution reaction, where the dihydroisoquinolinyl group is introduced to the pyrido[2,3-d]pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinolinyl moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidinone core, potentially converting it to a dihydropyrimidinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactive properties.

    Pharmacology: It serves as a lead compound in the development of new drugs, with studies focusing on its pharmacokinetics and pharmacodynamics.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
  • 5-(4-fluorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
  • 5-(4-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one lies in the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.

Properties

Molecular Formula

C22H17BrN4O

Molecular Weight

433.3 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H17BrN4O/c23-17-7-5-15(6-8-17)18-9-11-24-20-19(18)21(28)26-22(25-20)27-12-10-14-3-1-2-4-16(14)13-27/h1-9,11H,10,12-13H2,(H,24,25,26,28)

InChI Key

VNRCPROLGGCHCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=C(C=C5)Br

Origin of Product

United States

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